molecular formula C16H18N2O2S B2931614 (Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 313500-24-2

(Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Numéro de catalogue: B2931614
Numéro CAS: 313500-24-2
Poids moléculaire: 302.39
Clé InChI: UKJMETMZDXSJDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound featuring a tetrahydrobenzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . The structure integrates a 4-methoxybenzamide moiety, which is a common pharmacophore in the design of bioactive molecules, contributing to target binding and pharmacokinetic properties . The tetrahydrobenzo[d]thiazole nucleus is a key structural feature in compounds investigated for a wide range of biological activities. Thiazole-containing molecules have demonstrated significant potential as antimicrobial agents against multi-drug resistant bacteria, anticancer therapeutics, and anti-inflammatory compounds . Furthermore, structurally similar tetrahydrobenzothiazole derivatives have been identified as key scaffolds in scientific research, including studies related to metabolic diseases . The specific stereochemistry denoted by the (Z)-configuration is critical for its molecular shape and potential interactions with biological targets. This compound is intended for research and development applications in medicinal chemistry and drug discovery, serving as a valuable intermediate or lead compound for synthesizing novel therapeutic agents. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

IUPAC Name

4-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-10-3-8-13-14(9-10)21-16(17-13)18-15(19)11-4-6-12(20-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJMETMZDXSJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its antitumor and antimicrobial properties.

Chemical Structure and Synthesis

The chemical structure of (Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide can be represented as follows:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

The synthesis typically involves the condensation of 4-methoxybenzoyl chloride with 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-amine under basic conditions. The reaction pathway includes several purification steps such as recrystallization and chromatography to obtain the pure compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds structurally similar to (Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide have shown significant activity against various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation. For example, a related compound demonstrated dual kinase inhibitory activity against CK2 and GSK3β with IC50 values of 1.9 μM and 0.67 μM respectively .
  • Case Studies : In vitro studies on similar thiazole derivatives have reported moderate to high cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship indicates that modifications in the thiazole ring enhance antitumor efficacy while reducing cytotoxic effects on normal cells .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties:

  • Urease Inhibition : Compounds with thiazole moieties exhibited significant urease inhibition, which is crucial for treating infections caused by Helicobacter pylori .
  • Antimicrobial Spectrum : The compound has shown activity against a variety of pathogens including Gram-positive and Gram-negative bacteria. Studies indicated that modifications to the N-aryl amide group linked to the thiazole ring significantly influence antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide:

Modification Effect on Activity
Electron-withdrawing groups at ortho positionIncreased potency against Plasmodium falciparum
Non-bulky substituentsEnhanced solubility and bioavailability
Replacement of phenyl with pyridineSimilar potency with improved physicochemical properties

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives from the provided evidence, focusing on substituent effects, spectral data, and physicochemical properties.

Core Structural Variations
  • Target Compound: Features a partially saturated tetrahydrobenzo[d]thiazole ring, which enhances conformational flexibility compared to fully aromatic systems.
  • Compound 6 (N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide): Contains a thiadiazole ring fused with an isoxazole group.
  • Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) : Incorporates a pyridine-acetyl group, which increases polarity and hydrogen-bonding capacity compared to the target compound’s methoxy group .
Physicochemical Properties
Property Target Compound (Hypothetical) Compound 6 Compound 8a
Melting Point Not reported 160 °C 290 °C
IR C=O Stretch ~1600–1670 cm⁻¹ (expected) 1606 cm⁻¹ 1679, 1605 cm⁻¹
¹H-NMR Features Methoxy (~3.8 ppm), methyl (~2.5 ppm) Aromatic H: 7.36–7.72 CH3 groups: 2.49, 2.63 ppm
Molecular Weight Calculated: ~330 g/mol 348.39 g/mol 414.49 g/mol

Key Observations :

  • Higher melting points in compounds like 8a (290 °C) correlate with increased rigidity from fused pyridine rings, whereas the target compound’s tetrahydrobenzo[d]thiazole core may reduce melting points due to conformational flexibility.
  • The IR carbonyl stretches in analogs (1605–1679 cm⁻¹) align with the expected range for the target compound’s benzamide and thiazolidinone moieties.
Electronic and Steric Effects
  • Electron-Donating Groups : The 4-methoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., acetyl in 8a), altering charge distribution and reactivity.
Elemental Analysis
Compound C (%) H (%) N (%)
Target (Calculated) ~65.0 ~5.5 ~12.0
Compound 6 61.98 3.55 16.11
Compound 8a 66.49 4.26 13.28

Note: The target compound’s higher carbon content (vs. 6) reflects its benzamide and tetrahydrobenzo[d]thiazole components, while nitrogen content is reduced compared to thiadiazole derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.